1-[(2S)-3-fluoro-2-methylpropyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-3-fluoro-2-methylpropyl]piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-3-fluoro-2-methylpropyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For instance, the catalytic synthesis of piperazine can be achieved through intermolecular and intramolecular cyclization . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-[(2S)-3-fluoro-2-methylpropyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-3-fluoro-2-methylpropyl]piperazine involves its interaction with specific molecular targets. The compound can act as a GABA receptor agonist, leading to the modulation of neurotransmitter activity . Additionally, it may interact with other receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
1-(1-methylpiperidin-4-yl)piperazine: Contains a methyl group and a piperidine ring.
Sildenafil: A well-known drug containing a piperazine ring, used to treat erectile dysfunction.
Uniqueness
1-[(2S)-3-fluoro-2-methylpropyl]piperazine is unique due to its specific chiral configuration and the presence of a fluorine atom
Properties
Molecular Formula |
C8H17FN2 |
---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-[(2S)-3-fluoro-2-methylpropyl]piperazine |
InChI |
InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
OBXIIVOCCZXYIH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H](CN1CCNCC1)CF |
Canonical SMILES |
CC(CN1CCNCC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.